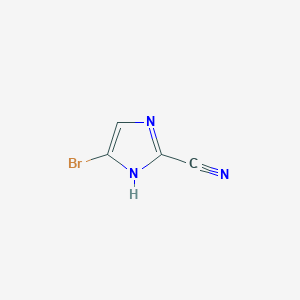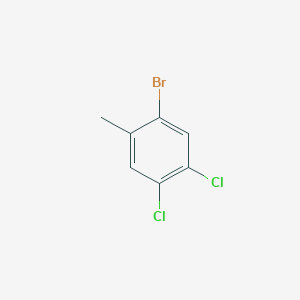
2-Bromo-4,5-dichlorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-dichlorotoluene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds such as 2-bromo-1,4-dichlorobenzene (BDB) and various bromo-chlorotoluene isomers have been studied for their vibrational properties, molecular structure, and reactivity .
Synthesis Analysis
The synthesis of related compounds involves various methods, including photocatalytic reactions and condensation reactions. For instance, relay photocatalytic reactions have been used to synthesize complex molecules like 4-(difluoromethylidene)-tetrahydroquinolines using 2-bromo-3,3,3-trifluoropropene as a coupling partner . Schiff base compounds have also been synthesized by condensation reactions, as seen in the synthesis of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol .
Molecular Structure Analysis
The molecular structure of bromo-chlorotoluene isomers has been investigated using various spectroscopic techniques and computational methods. For example, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined by gas-phase electron diffraction . The crystal structure of related compounds has been elucidated using X-ray diffraction, revealing details such as bond lengths and angles .
Chemical Reactions Analysis
The reactivity of bromo-chlorotoluene isomers has been studied through dissociative electron attachment, where both Cl- and Br- ions are formed. The ion yields of these halogenides show a pronounced temperature effect, indicating the role of vibrations in the energy transfer towards bond breaking . The reactivity of BDB has also been explored through docking properties and molecular dynamics simulations, suggesting inhibitory activity against certain enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chlorotoluene isomers and related compounds have been characterized through vibrational spectroscopy, NMR, and computational chemistry. The vibrational frequencies, intensities, and normal modes of vibration have been obtained using density functional theory (DFT) methods . The electronic properties, such as HOMO and LUMO energies, have been calculated to understand the charge transfer within the molecules . Additionally, the thermodynamic properties and atomic charges have been reported for compounds like 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol .
Applications De Recherche Scientifique
Application 1: Isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene
- Summary of the Application : This research investigates the influence of the catalyst HZSM-5 on the isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT) .
- Methods of Application or Experimental Procedures : The process involves hydrothermal treatment which leads to a decrease in total acidity and Brønsted/Lewis ratio of HZSM-5 while generating new secondary pores . The reaction is carried out under atmospheric pressure at 350 °C .
Application 2: Spectral Investigation of 2-bromo-4-chlorobenzaldehyde
- Summary of the Application : This research involves experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde .
- Methods of Application or Experimental Procedures : The study was performed by IR spectroscopy and density functional theory (DFT). The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
- Results or Outcomes : The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .
Application 3: Anaerobic Catalytic Oxidation of Secondary Alcohols
- Summary of the Application : 2,4-Dichlorotoluene is used as an oxidant and a solvent during the anaerobic catalytic oxidation of secondary alcohols .
- Methods of Application or Experimental Procedures : The process involves using an in situ (N-heterocyclic carbene)-Ni(0) system .
Application 4: Growth Supplement in Culture Media
- Summary of the Application : 2,4-Dichlorotoluene is used as a growth supplement in the culture media of Ralstonia sp. strain PS12 .
- Methods of Application or Experimental Procedures : The compound is added to the culture media where it presumably provides necessary nutrients or creates a conducive environment for the growth of the microorganism .
Application 5: Synthesis of 2,4-Dichlorotoluene
- Summary of the Application : 2,5-Dichlorotoluene is isomerized to produce 2,4-Dichlorotoluene .
- Methods of Application or Experimental Procedures : The process involves the use of a catalyst HZSM-5 and hydrothermal treatment . The reaction is carried out under atmospheric pressure at 350 °C .
Application 6: Synthesis of 2,4-Dichlorotoluene
Propriétés
IUPAC Name |
1-bromo-4,5-dichloro-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOIRRSQILKCTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572098 |
Source


|
| Record name | 1-Bromo-4,5-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4,5-dichloro-2-methylbenzene | |
CAS RN |
204930-36-9 |
Source


|
| Record name | 1-Bromo-4,5-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)
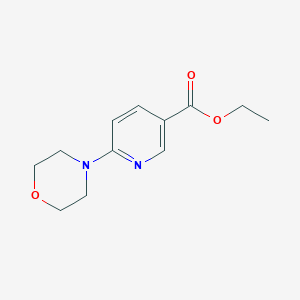
![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)
![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)
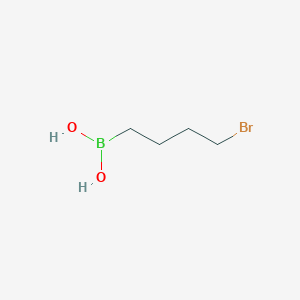
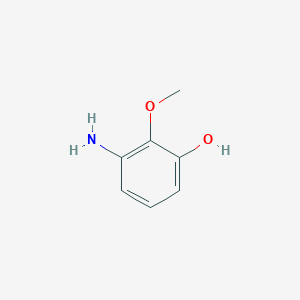
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)



